molecular formula C13H15BrN2OS B6639776 (2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol

(2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol

Cat. No. B6639776
M. Wt: 327.24 g/mol
InChI Key: QMPJLZYNPCOEDA-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a chiral compound with a molecular formula of C13H15BrN2OS and a molecular weight of 332.24 g/mol. In

Mechanism of Action

The mechanism of action of ((2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the replication of viruses and bacteria by interfering with their DNA and RNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that (this compound)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the development of various diseases. Additionally, it has been shown to improve the cognitive function of animals in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using ((2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve significant effects. However, one of the limitations is its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on ((2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol. One direction is to further investigate its potential therapeutic applications in different fields of medicine, such as cancer, viral infections, and neurological disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, more studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

The synthesis of ((2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol involves the reaction of (R)-2-amino-1-propanol with 3-bromo-2-(chloromethyl)thiazole in the presence of a base. The product is then purified using chromatography techniques. This method has been described in detail in the literature and has been optimized for high yield and purity.

Scientific Research Applications

((2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol has been studied for its potential therapeutic applications in different fields of medicine. It has been shown to have anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2OS/c1-9(7-17)15-6-12-8-18-13(16-12)10-3-2-4-11(14)5-10/h2-5,8-9,15,17H,6-7H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPJLZYNPCOEDA-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NCC1=CSC(=N1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NCC1=CSC(=N1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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